![molecular formula C22H20F3N5O3S B6579695 N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide CAS No. 1049495-03-5](/img/structure/B6579695.png)
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide
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Description
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.12389518 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Pyrazine moiety : A six-membered aromatic ring with two nitrogen atoms.
- Sulfonyl group : A functional group containing sulfur and oxygen.
- Trifluoromethyl group : A carbon atom bonded to three fluorine atoms.
The IUPAC name for this compound is 2-(trifluoromethyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group may play a crucial role in enzyme inhibition by mimicking the structure of natural substrates, thereby blocking active sites. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrazinamide derivatives demonstrated that modifications to the piperazine and pyrazine moieties can enhance activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.35 to 2.18 μM .
Compound | IC50 (μM) | Target |
---|---|---|
Compound 6a | 1.35 | M. tuberculosis |
Compound 6e | 2.18 | M. tuberculosis |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. For instance, compounds with piperazine and sulfonamide functionalities have been linked to significant cytotoxicity against various cancer cell lines .
Case Studies
-
Synthesis and Evaluation of Pyrazinamide Derivatives :
A series of novel substituted pyrazinamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, several compounds demonstrated potent activity against M. tuberculosis, suggesting that structural modifications can lead to enhanced efficacy . -
Cytotoxicity Studies :
In a study evaluating the cytotoxic effects of similar compounds on human embryonic kidney cells (HEK-293), most compounds were found to be non-toxic at concentrations that exhibited antimicrobial activity, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds featuring similar moieties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide | Pyrazine, piperazine, sulfonamide | Antimicrobial |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]isobutyramide}phenyl) | Pyrazine, piperazine, isobutyramide | Anticancer |
Properties
IUPAC Name |
N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O3S/c23-22(24,25)19-4-2-1-3-18(19)21(31)28-16-5-7-17(8-6-16)34(32,33)30-13-11-29(12-14-30)20-15-26-9-10-27-20/h1-10,15H,11-14H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGCUAFLIXZODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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